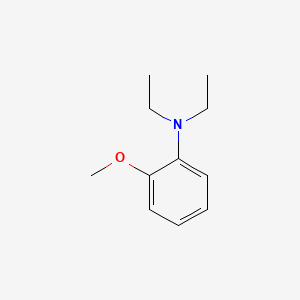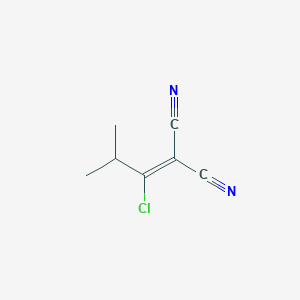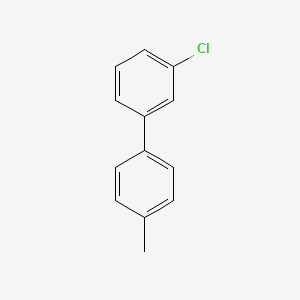![molecular formula C11H15N3O2 B8702189 2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)
2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one is a complex heterocyclic compound that features a spiro linkage between a piperidine ring and a pyrano[3,2-c]pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the [4 + 2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone . This reaction is often carried out in an aqueous medium, which enhances the reaction efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and the heterocyclic rings contribute to its binding affinity and selectivity. The compound may modulate signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-2,3’-hydropyridazine]: Similar spiro linkage but different heterocyclic components.
Indole Derivatives: Share the indole moiety but differ in the spiro linkage and additional rings.
Uniqueness
2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one is unique due to its specific combination of piperidine and pyrano[3,2-c]pyrazole rings, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
2-methylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one |
InChI |
InChI=1S/C11H15N3O2/c1-14-7-9-10(13-14)8(15)6-11(16-9)2-4-12-5-3-11/h7,12H,2-6H2,1H3 |
InChI-Schlüssel |
AMJLDJBNJSJTLH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=N1)C(=O)CC3(O2)CCNCC3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8702123.png)









![1,2-Dihydro-5H-pyrazolo[4,3-g]quinazolin-5-one](/img/structure/B8702193.png)

